Ethyl 3-(2-nitrophenyl)acrylate
Overview
Description
Ethyl 3-(2-nitrophenyl)acrylate: is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. This compound is specifically an ester derivative of o-nitrocinnamic acid. Nitro compounds are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science, due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-nitrophenyl)acrylate typically involves the esterification of o-nitrocinnamic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: o-Amino-zimtsaure-athylester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: o-Nitrocinnamic acid.
Scientific Research Applications
Ethyl 3-(2-nitrophenyl)acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-nitrophenyl)acrylate primarily involves the reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have different biological activities .
Comparison with Similar Compounds
- o-Nitrobenzyl alcohol
- o-Nitrobenzaldehyde
- o-Nitrobenzoic acid
Comparison: Ethyl 3-(2-nitrophenyl)acrylate is unique due to its ester functionality, which allows it to participate in esterification and hydrolysis reactions. The presence of the ester group also differentiates it from o-Nitrobenzoic acid, which lacks this functionality .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3 |
InChI Key |
TYYXOWPEFVCPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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